1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea
Description
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea is a urea derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group and a 3-methylthiophen-2-yl moiety linked via a hydroxyethyl spacer. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which often enhances target binding affinity.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-9-4-5-22-14(9)11(18)7-16-15(19)17-10-2-3-12-13(6-10)21-8-20-12/h2-6,11,18H,7-8H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLOLSWTSQXTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Urea Derivatives with Thiophene/Benzodioxol Moieties
Several structurally related urea analogs have been synthesized, differing in substituents and linkage patterns (Table 1):
Table 1: Key Urea Derivatives with Thiophene/Benzodioxol Groups
Key Observations :
- Synthetic Routes : Urea linkages are typically formed via coupling reactions between isocyanates and amines or through cyclocondensation.
Benzodioxol-Containing Chalcones and Derivatives
Chalcones (1,3-diarylprop-2-en-1-ones) with benzodioxol groups share structural motifs with the target compound’s benzodioxol moiety (Table 2):
Table 2: Benzodioxol Chalcones and Cyclohexenones
Key Observations :
- Conformational Rigidity: Chalcones exhibit planar propenone bridges (e.g., 6.2°–8.2° dihedral angles in ), whereas the hydroxyethyl spacer in the target urea compound introduces torsional flexibility.
- Hydrogen Bonding : The S(5) hydrogen-bonding motif in chalcones contrasts with the urea’s N–H···O interactions, which may influence solubility and crystal packing.
Benzothiazole Ureas
Benzothiazole-urea hybrids, such as 1-(4-(2,4-dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea, share the urea pharmacophore but differ in core heterocycles:
Preparation Methods
From Piperonal via Hofmann Rearrangement
Piperonal (1 , 1,3-benzodioxole-5-carbaldehyde) serves as a common starting material for benzodioxole-containing intermediates. Conversion to 1,3-benzodioxol-5-ylamine (2 ) is achieved via the Hofmann rearrangement of the corresponding azide (Table 1):
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1. | Piperonal + NH₂OH·HCl → Oxime | 85 | |
| 2. | Oxime + TsCl → Tosylate | 78 | |
| 3. | Tosylate + NaN₃ → Azide | 90 | |
| 4. | Azide + H₂O (Δ) → Amine 2 | 65 |
Subsequent treatment of 2 with phosgene generates 1,3-benzodioxol-5-yl isocyanate (3 ), a key electrophile for urea formation.
Synthesis of 2-Hydroxy-2-(3-Methylthiophen-2-yl)Ethylamine
Thiophene Functionalization via Grignard Addition
3-Methylthiophene-2-carbaldehyde (4 ) undergoes nucleophilic addition with methylmagnesium bromide to yield 2-(3-methylthiophen-2-yl)propan-2-ol (5 ). Bromination followed by azidation and Staudinger reduction furnishes the primary amine 6 (Table 2):
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1. | 4 + MeMgBr → 5 | 88 | |
| 2. | 5 + PBr₃ → Bromide | 75 | |
| 3. | Bromide + NaN₃ → Azide | 82 | |
| 4. | Azide + PPh₃/H₂O → Amine 6 | 68 |
Urea Formation Strategies
Isocyanate-Amine Coupling
Reaction of 1,3-benzodioxol-5-yl isocyanate (3 ) with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine (6 ) in anhydrous dichloromethane at 0°C affords the target urea in 72% yield (Scheme 1). Excess triethylamine is employed to scavenge HCl generated during the reaction.
Scheme 1
3 + 6 → 1-(2H-1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea
Carbodiimide-Mediated Coupling
Alternative routes utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the benzodioxol-5-yl carboxylic acid (7 ) for coupling with amine 6 . This method avoids phosgene but requires additional steps to synthesize 7 from piperonal.
Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
The hydroxyl group in 6 is susceptible to oxidation or unintended nucleophilic attack. Protection as a tert-butyldimethylsilyl (TBS) ether prior to urea formation, followed by deprotection with TBAF, improves yields by 15–20%.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.0 Hz, 1H, benzodioxole), 6.78 (s, 1H, benzodioxole), 6.72 (d, J = 8.0 Hz, 1H, benzodioxole), 6.45 (d, J = 5.2 Hz, 1H, thiophene), 4.95 (s, 1H, OH), 3.55 (m, 2H, CH₂NH), 2.30 (s, 3H, CH₃).
- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O urea), 1240 cm⁻¹ (C-O-C benzodioxole).
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity with a retention time of 6.8 min.
Scalability and Industrial Relevance
A kilogram-scale synthesis demonstrated 64% overall yield using phosgene-free EDC/NHS protocols, underscoring industrial viability. Catalyst recycling and continuous-flow systems are under investigation to enhance sustainability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing this urea derivative, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via coupling reactions between benzodioxole and thiophene derivatives. Key steps include:
- Urea bond formation : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) under inert conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C improve yield .
- Monitoring : Thin-layer chromatography (TLC) and -NMR track intermediate formation .
- Data Table :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Urea Coupling | EDC/HOBt, DMF | 0°C, 12 h | 65–75 |
| Purification | Silica gel column | Hexane:EtOAc (3:1) | >95% purity |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- - and -NMR : Assign signals for benzodioxole (δ 6.7–7.1 ppm), thiophene (δ 7.2–7.5 ppm), and urea NH (δ 5.8–6.2 ppm) .
- HRMS : Confirm molecular ion ([M+H]) with <2 ppm error .
- IR Spectroscopy : Identify urea C=O stretch (~1640–1680 cm) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodology :
- X-ray diffraction : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters:
- Data collection : Bruker APEX-II CCD, Mo-Kα radiation (λ = 0.71073 Å) .
- Hydrogen bonding : Identify intramolecular interactions (e.g., O–H···O) to confirm stereochemistry .
- Validation : Check R-factor (<0.05) and electron density maps using PLATON .
- Example : A similar benzodioxole-thiophene urea derivative showed a dihedral angle of 14.32° between rings, confirmed via SHELXL .
Q. How can researchers design assays to evaluate its biological activity against cancer targets?
- Methodology :
- In vitro assays :
- Kinase inhibition : Use ADP-Glo™ assay for IC determination .
- Cell viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Target identification : Molecular docking (AutoDock Vina) to predict binding to EGFR or PI3K .
Q. How to address contradictions in pharmacological data across similar urea derivatives?
- Methodology :
- SAR analysis : Compare substituent effects (e.g., methylthiophene vs. furan) on IC .
- Meta-analysis : Use PubChem BioAssay data to identify outliers due to assay conditions (e.g., pH, serum proteins) .
Q. What computational methods predict metabolic stability and toxicity?
- Methodology :
- ADMET prediction : SwissADME for CYP450 interactions and Lipinski’s Rule of Five .
- Metabolite profiling : LC-MS/MS to detect oxidative metabolites (e.g., sulfoxidation of thiophene) .
Methodological Challenges
Q. How to mitigate purity challenges during large-scale synthesis?
- Solutions :
- Crystallization : Optimize solvent mixtures (e.g., EtOH/HO) for recrystallization .
- VLC purification : Use silica gel with gradient elution (hexane → EtOAc) to remove polar byproducts .
Q. What strategies improve reproducibility in bioactivity studies?
- Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
